molecular formula C29H26N6 B14265037 5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] CAS No. 136629-58-8

5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]

Cat. No.: B14265037
CAS No.: 136629-58-8
M. Wt: 458.6 g/mol
InChI Key: CAOGYUMIWBCWBN-UHFFFAOYSA-N
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Description

5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]: is a complex organic compound characterized by its unique structure, which includes benzimidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] typically involves the condensation of 1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole with formaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole and pyridine N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole and pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology: In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.

Medicine: The compound’s pharmacological properties are explored for therapeutic applications, including its potential use in treating infections and cancer.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to specific proteins, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

  • 5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]
  • 5,5’-Methylenebis(2,2-dimethyl-1,3-dioxane-4,6-dione)
  • 1-(6-Methylpyridin-2-yl)piperazine

Comparison: Compared to similar compounds, 5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] exhibits unique properties due to the presence of both benzimidazole and pyridine rings. This dual functionality enhances its ability to form complexes with metal ions and interact with biological molecules. Its stability and reactivity make it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

136629-58-8

Molecular Formula

C29H26N6

Molecular Weight

458.6 g/mol

IUPAC Name

1-methyl-5-[[1-methyl-2-(6-methylpyridin-2-yl)benzimidazol-5-yl]methyl]-2-(6-methylpyridin-2-yl)benzimidazole

InChI

InChI=1S/C29H26N6/c1-18-7-5-9-22(30-18)28-32-24-16-20(11-13-26(24)34(28)3)15-21-12-14-27-25(17-21)33-29(35(27)4)23-10-6-8-19(2)31-23/h5-14,16-17H,15H2,1-4H3

InChI Key

CAOGYUMIWBCWBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=C(N2C)C=CC(=C3)CC4=CC5=C(C=C4)N(C(=N5)C6=CC=CC(=N6)C)C

Origin of Product

United States

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